2-Heptenal

Catalog No.
S1526910
CAS No.
18829-55-5
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptenal

CAS Number

18829-55-5

Product Name

2-Heptenal

IUPAC Name

(E)-hept-2-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+

InChI Key

NDFKTBCGKNOHPJ-AATRIKPKSA-N

SMILES

Array

solubility

slightly
Soluble in oils; Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-2-Heptenal; (E)-2-Heptenal; (2E)-Heptenal; (E)-2-Hepten-1-al; 2-trans-Heptenal; n-Hept-trans-2-enal; trans-2-Hepten-1-al

Canonical SMILES

CCCCC=CC=O

Isomeric SMILES

CCCC/C=C/C=O

The exact mass of the compound 2-Heptenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of n-alk-2-enal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Heptenal, specifically the (E)-isomer (trans-2-Heptenal), is a seven-carbon alpha,beta-unsaturated aldehyde valued for its distinct organoleptic and reactive properties. It is characterized by a powerful green, fatty, and fruity aroma, making it a significant component in flavor and fragrance formulations where it imparts fresh and complex notes. Beyond its sensory applications, its chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond, makes it a versatile intermediate for organic synthesis, particularly in applications where specific chain length and reactivity are critical. It is soluble in oils and ethanol but has limited solubility in water, a key consideration for formulation and reaction medium selection.

Substituting 2-Heptenal with its saturated analog, heptanal, or other chain-length variants like 2-hexenal or 2-octenal can lead to significant deviations in both process outcomes and final product performance. For instance, in the synthesis of the high-value aroma chemical jasminaldehyde, the preferred precursor is the saturated aldehyde, heptanal, which undergoes a specific cross-aldol condensation with benzaldehyde. Using 2-Heptenal would alter the reaction pathway and fail to produce the target molecule, demonstrating clear non-interchangeability in precursor suitability. Furthermore, properties such as antifungal efficacy are highly dependent on the specific alkyl chain length; 2-Heptenal exhibits peak activity against key agricultural molds like *Aspergillus flavus*, a property not shared equally by its shorter or longer-chain analogs. This specificity means that substitution can compromise the functional performance in biocidal and preservative applications.

Peak Antifungal Efficacy in C7 Alkenal Structure for Crop Protection

In a systematic study of (E)-2-alkenals with varying carbon chain lengths (C5 to C10), (E)-2-Heptenal demonstrated the highest antifungal activity against the pervasive grain mold *Aspergillus flavus*. In vapor phase testing, 2-Heptenal completely inhibited fungal growth at a concentration of 0.0125 µL/mL. This potency is superior to its shorter-chain analog (E)-2-hexenal, which has a reported minimum inhibitory concentration (MIC) of 1.0 µL/mL against the same fungus.

Evidence DimensionAntifungal Activity (complete inhibition of A. flavus)
Target Compound Data0.0125 µL/mL (vapor phase)
Comparator Or Baseline(E)-2-Hexenal: 1.0 µL/mL (MIC)
Quantified Difference80-fold higher potency than (E)-2-Hexenal
ConditionsIn vitro antifungal assay against Aspergillus flavus.

For developers of natural fungicides or grain preservatives, this 80-fold increase in potency directly translates to lower active ingredient requirements, potentially reducing costs and improving safety profiles.

Distinct Precursor Role: Not a Substitute for Heptanal in Jasminaldehyde Synthesis

The industrial synthesis of jasminaldehyde, a high-value fragrance component, relies on the cross-aldol condensation of benzaldehyde with heptanal (the saturated C7 aldehyde). High selectivity for jasminaldehyde (up to 77-96%) is achieved by controlling the reaction conditions to favor the reaction between the enolate of heptanal and benzaldehyde, while minimizing the self-condensation of heptanal. The presence of the α,β-unsaturation in 2-Heptenal fundamentally alters its enolization potential and reactivity, making it an unsuitable precursor for this specific, large-scale transformation where heptanal is the established raw material.

Evidence DimensionPrecursor Suitability for Jasminaldehyde Synthesis
Target Compound DataUnsuitable; α,β-unsaturation alters the required reactivity for the target cross-aldol condensation.
Comparator Or BaselineHeptanal: The standard industrial precursor, achieving >77% selectivity for jasminaldehyde.
Quantified DifferenceQualitative difference in chemical reactivity leading to process failure.
ConditionsCross-aldol condensation with benzaldehyde using various catalysts (e.g., solid-acid or base catalysts).

This clarifies that 2-Heptenal and heptanal are not interchangeable feedstocks, guiding procurement for jasminaldehyde synthesis exclusively toward heptanal and positioning 2-Heptenal for applications that leverage its unique unsaturated structure.

Specific Flavor Profile: Lower Odor Threshold Than Shorter-Chain Analog 2-Hexenal

The sensory impact of 2-alkenals is highly dependent on chain length. 2-Heptenal has a reported odor detection threshold in water of 13 µg/L (13 ppb), contributing a characteristic fatty and fruity flavor. In comparison, the shorter-chain analog (E)-2-hexenal has a higher odor threshold of 17 ppb, indicating lower potency. While the longer-chain (E)-2-octenal has a more potent odor, its profile is described differently, often with more waxy and cucumber-like notes. The specific C7 structure of 2-Heptenal provides a unique balance of potency and a desirable green, fatty, apple-like character not replicated by its neighbors.

Evidence DimensionOdor Detection Threshold in Water
Target Compound Data13 µg/L (ppb)
Comparator Or Baseline(E)-2-Hexenal: 17 µg/L (ppb)
Quantified Difference2-Heptenal is detectable at a ~24% lower concentration than 2-Hexenal.
ConditionsSensory panel evaluation in a water matrix.

For formulators of flavors and fragrances, this lower odor threshold means that less 2-Heptenal is required to achieve a desired sensory impact compared to 2-hexenal, affecting formulation cost and efficiency.

Development of High-Efficacy Natural Antifungal Agents for Agriculture and Food Storage

Given its position as the most potent antifungal among C5-C10 (E)-2-alkenals against *Aspergillus flavus*, 2-Heptenal is the indicated starting material for developing next-generation natural fungicides and fumigants for grain and seed preservation. Its high vapor-phase activity at low concentrations (0.0125 µL/mL) makes it a prime candidate for formulations aimed at reducing spoilage and mycotoxin contamination in stored agricultural commodities.

Formulation of Complex Green and Fruity Flavor and Fragrance Profiles

As a flavor and fragrance component, 2-Heptenal is selected when a specific powerful, green, fatty, and slightly fruity or apple-like note is required. Its lower odor threshold compared to some common analogs allows for impactful contributions at lower concentrations, making it a cost-effective choice for creating nuanced profiles in beverages, dairy products, and fine fragrances where a C7 note is specifically desired over shorter or longer chain alternatives.

Use as a Reactive Intermediate in Specialty Chemical Synthesis

The α,β-unsaturated aldehyde structure of 2-Heptenal makes it a suitable precursor for syntheses involving Michael additions or other reactions targeting the carbon-carbon double bond, where a seven-carbon backbone is a structural requirement. Unlike its saturated counterpart, heptanal, it should be selected when the goal is to introduce functionality at the beta-position or to build more complex molecules that retain or modify the C7 unsaturated framework for applications outside of those dominated by heptanal, such as jasminaldehyde synthesis.

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Colourless mobile liquid; Pungent green, somewhat fatty aroma

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 Da

Monoisotopic Mass

112.088815002 Da

Boiling Point

90.00 to 91.00 °C. @ 50.00 mm Hg

Heavy Atom Count

8

Density

0.857-0.863

UNII

4NJZ8GMQ6F

GHS Hazard Statements

Aggregated GHS information provided by 1645 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (76.35%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.35%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (76.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

18829-55-5
29381-66-6
2463-63-0

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

(2E)-2-heptenal
Hept-2-enal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Heptenal: ACTIVE
2-Heptenal, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023

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